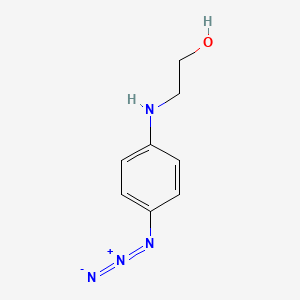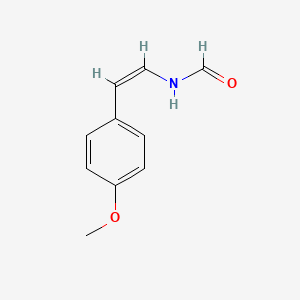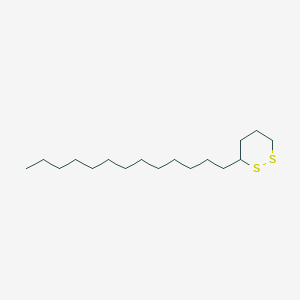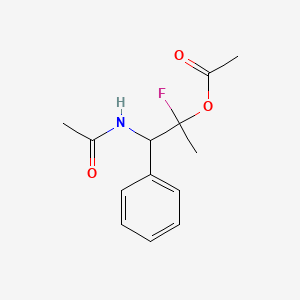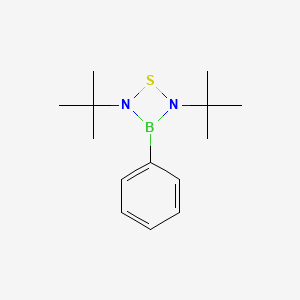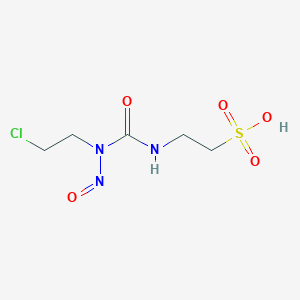
11-(Trimethylsilyl)undec-10-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(Trimethylsilyl)undec-10-yn-1-ol is a chemical compound with the molecular formula C14H28OSi. It is characterized by the presence of a trimethylsilyl group attached to an undecyn-1-ol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Trimethylsilyl)undec-10-yn-1-ol typically involves the reaction of undec-10-yn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Undec-10-yn-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
11-(Trimethylsilyl)undec-10-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 11-(Trimethylsilyl)undec-10-ynal or 11-(Trimethylsilyl)undec-10-ynoic acid.
Reduction: Formation of 11-(Trimethylsilyl)undec-10-en-1-ol or 11-(Trimethylsilyl)undecane.
Substitution: Formation of various substituted undec-10-yn-1-ol derivatives.
科学的研究の応用
11-(Trimethylsilyl)undec-10-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 11-(Trimethylsilyl)undec-10-yn-1-ol involves its reactivity with various molecular targets. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl and alkyne groups. These functional groups can then participate in further chemical transformations, leading to the formation of various products.
類似化合物との比較
Similar Compounds
10-Undecyn-1-ol: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
10-Undecen-1-ol: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
11-Hydroxy-1-undecene: Similar structure but without the trimethylsilyl group, affecting its chemical properties.
Uniqueness
11-(Trimethylsilyl)undec-10-yn-1-ol is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications.
特性
CAS番号 |
113308-95-5 |
|---|---|
分子式 |
C14H28OSi |
分子量 |
240.46 g/mol |
IUPAC名 |
11-trimethylsilylundec-10-yn-1-ol |
InChI |
InChI=1S/C14H28OSi/c1-16(2,3)14-12-10-8-6-4-5-7-9-11-13-15/h15H,4-11,13H2,1-3H3 |
InChIキー |
XNPZFWIODJUYMZ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Ethoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14295552.png)

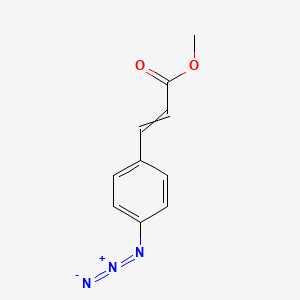
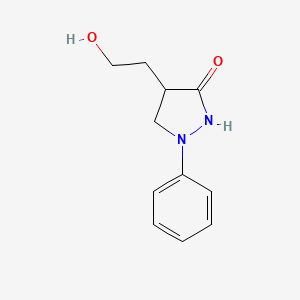

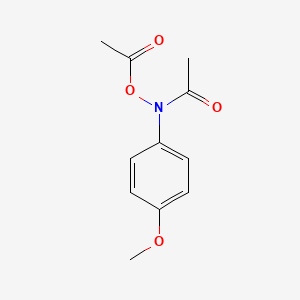
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
